3-Chloro-2-[(4-methylphenyl)thio]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(4-methylphenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUKATAODXKQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381685 | |
| Record name | 3-chloro-2-[(4-methylphenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199803-23-1 | |
| Record name | 3-chloro-2-[(4-methylphenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 3 Chloro 2 4 Methylphenyl Thio Aniline and Analogous Thioether Aniline Derivatives
Strategic Approaches to Aryl Thioether Linkage Formation
The creation of the aryl thioether linkage is the cornerstone of synthesizing the target molecule. The two predominant strategies are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions.
One of the most direct methods for forming the aryl thioether bond is through the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of an aryl halide with a thiolate anion. In the synthesis of 3-Chloro-2-[(4-methylphenyl)thio]aniline, this would involve the reaction of a di-halogenated benzene (B151609) derivative with 4-methylbenzenethiolate.
The generally accepted mechanism proceeds in two steps: the nucleophilic attack of the thiolate on the carbon atom bearing a leaving group (like a halogen) to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring. prepchem.com For this reaction to be efficient, the aromatic ring usually needs to be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group.
A common synthetic route involves reacting 3-chloroaniline (B41212) directly with 4-methylbenzenethiol. This reaction is typically performed in the presence of a base, such as sodium hydroxide, which deprotonates the thiol to form the more nucleophilic thiolate anion. The reaction mixture is often heated to facilitate the substitution. A series of porphyrin thioethers has been successfully synthesized using a similar SNAr mechanism where various aromatic thiols react with a nitro-substituted porphyrin in the presence of a base. nih.gov
Kinetic studies on analogous anilino thioethers support a direct displacement (SN2) mechanism in solvents like methanol. datapdf.com The reaction is sensitive to the electronic properties of both the nucleophile and the leaving group.
Table 1: Examples of Nucleophilic Substitution for C-S Bond Formation
| Aryl Halide/Substrate | Thiol | Base/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Chloroaniline | 4-Methylbenzenethiol | Base (e.g., NaOH), Reflux | Diaryl Thioether | |
| 2,4-Dinitrofluorobenzene | Various Thiols | Base | Activated Diaryl Thioether | prepchem.com |
| Octaethyl-tetranitroporphyrin | Aromatic Thiols | Base | Porphyrin Thioether | nih.gov |
Transition metal catalysis offers a powerful and versatile alternative for forming C-S bonds, often under milder conditions and with a broader substrate scope than traditional SNAr reactions.
Ullmann Condensation: The Ullmann condensation is a classical copper-promoted reaction for converting aryl halides to aryl ethers, thioethers, and amines. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org
Modern advancements have introduced the use of soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. mdpi.com Ligand-free systems using CuI as a catalyst and KF/Fe₃O₄ as a base have also been developed for the synthesis of diaryl ethers and could be applicable to thioethers. researchgate.net The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.gov
Palladium-Catalyzed Coupling (Buchwald-Hartwig Type): The palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for C-N bond formation, has been successfully adapted for C-S coupling. organic-chemistry.org These reactions typically employ a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine-based ligand. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. uwindsor.ca
The development of specialized ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of aryl and heteroaryl halides with various thiols. organic-chemistry.org These reactions are known for their high functional group tolerance.
Table 2: Comparison of Transition Metal-Catalyzed C-S Coupling Methods
| Method | Catalyst/Ligand System | Typical Solvents | Key Advantages | Reference |
|---|---|---|---|---|
| Classic Ullmann | Cu powder (stoichiometric) | DMF, NMP, Nitrobenzene | Historically significant | wikipedia.org |
| Modern Ullmann | CuI / Ligand (e.g., Proline, Diamines) | DMF, DMSO, Acetonitrile | Milder conditions, improved yields | mdpi.comnih.gov |
| Buchwald-Hartwig Type | Pd(0) precursors / Phosphine ligands | Toluene, Dioxane, THF | High functional group tolerance, broad scope | organic-chemistry.orguwindsor.ca |
Synthesis of the 3-Chloro-2-aniline Core and Subsequent Functionalization
A common and effective strategy for synthesizing substituted anilines involves the reduction of a corresponding nitroarene. For the target molecule, this implies the synthesis of a 3-chloro-2-nitro-substituted precursor which is then reduced to form the 3-chloro-2-aniline core.
The synthesis of the required precursor, 3-chloro-2-nitroaniline , is a key step. While direct nitration of 3-chloroaniline can be complex, a more controlled approach often involves starting with a different isomer and introducing the substituents in a stepwise manner. For instance, the synthesis of 5-chloro-2-nitroaniline (B48662) proceeds through acylation of 3-chloroaniline, followed by nitration and hydrolysis. researchgate.net A plausible route to the 3-chloro-2-aniline core would start with 2,6-dichloronitrobenzene. One chlorine atom can be selectively displaced by ammonia (B1221849) or an equivalent to yield 2-amino-6-chloronitrobenzene. Subsequent reduction of the nitro group would provide 3-chloro-1,2-diaminobenzene, which could then be selectively functionalized.
A more direct precursor would be 1,3-dichloro-2-nitrobenzene . Reaction with a thiol, such as 4-methylbenzenethiol, could displace one of the chlorine atoms, likely the one at the 1-position activated by the ortho-nitro group. Subsequent reduction of the nitro group would then yield the final product.
The reduction of the nitro group is a well-established transformation. Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium, Platinum, or Raney Nickel under a hydrogen atmosphere. patsnap.com
Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). A preparation of 3-chloro-2-methylaniline (B42847) uses iron powder and hydrochloric acid to reduce 1-chloro-2-methyl-3-nitrobenzene with a reported yield of about 94%. prepchem.comresearchgate.net
Sulfide-based Reduction: Using reagents like sodium sulfide (B99878) or sodium polysulfide, which can be effective for selective reductions. patsnap.comgoogle.com
Exploration of Novel and High-Yielding Synthetic Routes
Research continues to seek more efficient, cost-effective, and environmentally benign methods for synthesizing diaryl thioethers.
One innovative approach avoids the direct use of aryl halides by employing potassium fluoride (B91410) on alumina (B75360) (KF-Al₂O₃) with 18-crown-6 (B118740) to mediate the reaction between a phenol (B47542) (or thiophenol) and an aryl halide. datapdf.com This method has been shown to be effective for constructing diaryl ethers and thioethers in good to excellent yields, even with electronically challenging substrates. For example, 3-chlorobenzonitrile (B1581422) can be condensed with 3-methoxyphenol (B1666288) in 66% yield using this system in DMSO. datapdf.com
Another novel strategy utilizes xanthates as thiol-free reagents for the synthesis of aryl and alkyl thioethers. mdpi.com This can be advantageous as it avoids the handling of often malodorous and easily oxidized thiols.
Catalyst-free methods are also emerging. A tandem reaction involving nucleophilic substitution and intramolecular thiosulfonylation has been developed for creating cyclic sulfides, demonstrating the potential for C-S bond formation without a metal catalyst under specific conditions. acs.org This approach has been used to construct challenging medium- and macro-sized thioethers.
The table below summarizes some novel and high-yielding approaches applicable to the synthesis of analogous thioethers.
Table 3: Novel and High-Yielding Synthetic Routes for Aryl Thioethers
| Methodology | Key Reagents/Catalyst | Conditions | Reported Yields (for analogs) | Reference |
|---|---|---|---|---|
| KF-Alumina Mediated | KF-Al₂O₃, 18-crown-6 | Acetonitrile or DMSO, 60-140 °C | 66-86% | datapdf.com |
| Xanthate-based Sulfuration | ROCS₂K, I₂ | DMSO or DMF, 100-150 °C | 78-93% | mdpi.com |
| Catalyst-Free Tandem Reaction | Potassium thiosulfonate salts | Acetonitrile, 80 °C | Moderate to good (e.g., 69% for gram-scale) | acs.org |
| Nanoparticle Catalysis (Ullmann) | CuO-NPs, Base (KOH) | DMSO, ~100 °C | Good to excellent (e.g., up to 92%) | mdpi.com |
These evolving synthetic strategies provide a robust toolbox for the preparation of this compound and its derivatives, enabling researchers to choose a method based on substrate availability, desired scale, and process constraints.
Iii. Chemical Reactivity and Transformation Pathways of 3 Chloro 2 4 Methylphenyl Thio Aniline
Reactions of the Amine Functionality
The primary amine group is a principal site of reactivity in 3-chloro-2-[(4-methylphenyl)thio]aniline, readily undergoing reactions typical of arylamines.
The condensation of the amine functionality with various aldehydes and ketones is a common method to form Schiff bases or imines. researchgate.netnih.gov This reaction typically proceeds by refluxing equimolar amounts of the aniline (B41778) derivative and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. The formation of the characteristic azomethine group (-C=N-) is a key transformation. ijapbc.com
The synthesis of Schiff bases from substituted anilines and various aldehydes is a well-established process. For instance, the reaction of p-chloroaniline with salicylaldehyde (B1680747) in ethanol, catalyzed by a few drops of concentrated H2SO4, yields the corresponding Schiff base after refluxing for two hours. ijapbc.com Similarly, Schiff bases have been synthesized from 2-(methylthio)aniline (B147308) derivatives and p-methoxysalicylaldehyde by refluxing in an ethanol/dichloromethane mixture. ajol.info The formation of these imine derivatives can be confirmed using spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching frequency. ajol.info
Interactive Table: Synthesis of Schiff Base Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Type |
| This compound | Aromatic/Aliphatic Aldehyde | Acetic Acid | Ethanol | Reflux | Schiff Base |
| p-Chloroaniline | Salicylaldehyde | Sulfuric Acid | Ethanol | Reflux (2h) | Schiff Base |
| 2-(Methylthio)aniline derivative | p-Methoxysalicylaldehyde | None specified | Ethanol/Dichloromethane | Reflux (6h) | Schiff Base |
| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | Ethanol | Reflux | Schiff Base |
The amine group of this compound can also be a precursor for the synthesis of other nitrogen-containing heterocycles. For example, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives. Furthermore, the amine can participate in cyclization reactions to form various heterocyclic systems.
A general method for synthesizing 2-aminothiazoles involves the reaction of a ketone with thiourea. chemicalbook.com For example, 2-bromo-1-(p-tolyl)ethanone reacts with thiourea in ethanol under reflux to produce 4-(p-tolyl)thiazol-2-amine. chemicalbook.com While this specific example does not use this compound as a starting material, it demonstrates a common pathway for forming nitrogen-sulfur containing heterocycles that could potentially be adapted.
The nucleophilic nature of the amine's nitrogen atom makes it susceptible to attack by a variety of electrophiles. This can include alkylation, acylation, and sulfonylation reactions. These reactions lead to the formation of secondary or tertiary amines, amides, and sulfonamides, respectively, thereby modifying the electronic and steric properties of the original molecule.
Reactivity of the Aromatic Ring System: Electrophilic and Nucleophilic Processes
The two aromatic rings in this compound exhibit different reactivities towards electrophilic and nucleophilic substitution reactions. The aniline ring is activated towards electrophilic substitution by the electron-donating amine group, while the p-tolyl ring is activated by the methyl group. The directing effects of the substituents (amine, chloro, and thioether groups on one ring; methyl and thioether on the other) will determine the position of substitution. Conversely, the presence of the electron-withdrawing chlorine atom can make the aniline ring susceptible to nucleophilic aromatic substitution under certain conditions.
Chemical Modifications and Stability of the Thioether Bridge
The thioether linkage is another key reactive site within the molecule.
The sulfur atom in the thioether bridge can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions. This modification significantly alters the electronic properties and the geometry of the molecule.
Cleavage and Rearrangement Processes
The structural arrangement of this compound, featuring a thioether linkage ortho to an amino group on a chlorinated benzene (B151609) ring, suggests the possibility of several cleavage and rearrangement reactions, primarily centered around the carbon-sulfur (C–S) bond. While specific studies on this exact molecule are not prevalent in publicly available literature, analogies can be drawn from the known reactivity of similar 2-aminodiaryl thioethers and related compounds.
C–S Bond Cleavage: The cleavage of the C–S bond in diaryl thioethers can be initiated under various conditions, including thermal, photochemical, or chemical induction.
Thermal Cleavage: Thermolysis of aromatic sulfides can lead to homolytic cleavage of the C–S bond, generating aryl and thiyl radicals. For instance, the pyrolysis of related aromatic thioethers has been shown to produce a complex mixture of products arising from radical recombination and further reactions. In the case of this compound, heating could potentially lead to the formation of 3-chloro-2-aminophenyl and p-tolylthiyl radicals.
Photochemical Cleavage: Irradiation with ultraviolet light can also promote the homolytic cleavage of the C–S bond in diaryl thioethers. rsc.org The resulting radical intermediates can then engage in a variety of secondary reactions, including cyclization or reaction with solvents or other species.
Chemically Induced Cleavage: Various reagents can facilitate the cleavage of C–S bonds. For example, certain metal-free methods utilizing reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) have been developed for the selective cleavage of C(sp³)–S bonds in thioethers. conicet.gov.arnih.gov While the target molecule contains C(sp²)–S bonds, which are generally more robust, these studies highlight the ongoing development of methods for C–S bond scission. conicet.gov.arnih.gov
Rearrangement Reactions: The ortho-amino thioether moiety is a key structural motif that can participate in intramolecular rearrangement reactions.
Smiles Rearrangement: The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction. In a classic Smiles rearrangement, a nucleophile on a side chain attacks an activated aromatic ring, leading to the displacement of a leaving group. While the target molecule itself may not directly undergo a classic Smiles rearrangement without prior modification, analogous rearrangements in related systems, such as the desulfinylative Smiles rearrangement of sulfinamides, demonstrate the potential for intramolecular aryl migration in diarylamine synthesis.
Pummerer-type Rearrangement (by analogy): The Pummerer rearrangement is characteristic of sulfoxides. If the thioether in this compound were to be oxidized to the corresponding sulfoxide, it could then potentially undergo a Pummerer-type rearrangement in the presence of an activating agent like acetic anhydride. This would involve the formation of an α-acyloxy thioether.
Cyclization to Phenothiazines: 2-Aminodiaryl thioethers are well-known precursors for the synthesis of phenothiazines, a class of heterocyclic compounds with significant pharmacological applications. This transformation typically involves an oxidative cyclization, which can be considered a type of rearrangement and is often a key reaction pathway for this class of compounds. The reaction proceeds through the formation of a new C–N bond, leading to the tricyclic phenothiazine (B1677639) core.
Mechanistic Insights into Reaction Pathways
Understanding the mechanisms of the potential reactions of this compound is crucial for predicting its behavior and designing synthetic strategies. This section explores kinetic investigations and the elucidation of reaction mechanisms by drawing parallels with related chemical systems.
Kinetic Investigations and Rate-Determining Steps
For nucleophilic aromatic substitution (SNAr) reactions, which could potentially occur at the chlorinated ring, the rate-determining step is often the initial attack of the nucleophile to form a Meisenheimer-like intermediate. However, in some cases, particularly in protic solvents, the breakdown of this intermediate, which can be general-base catalyzed, may become rate-limiting. nih.gov Kinetic studies on the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) have shown that the leaving group effect does not follow the typical SNAr pattern, suggesting a mechanism where the deprotonation of the addition intermediate is the rate-determining step. nih.gov A study on the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols indicated an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. researchgate.net
In the context of radical reactions, such as those initiated by thermal or photochemical C–S bond cleavage, the initial homolysis of the C–S bond would likely be the rate-determining step. The subsequent reactions of the resulting radicals are typically fast. For radical cyclization reactions, the rate of the intramolecular cyclization relative to intermolecular trapping of the radical is a critical factor determining the product distribution.
The following table summarizes plausible rate-determining steps for potential reactions of this compound based on analogous systems.
| Plausible Reaction Type | Potential Rate-Determining Step | Influencing Factors | Citation |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack to form Meisenheimer intermediate | Solvent, nature of nucleophile and leaving group | nih.govresearchgate.net |
| Breakdown of Meisenheimer intermediate | Solvent (protic vs. aprotic), presence of a base | nih.gov | |
| Radical-Initiated Reactions | Homolytic C–S bond cleavage | Temperature, light intensity, bond dissociation energy | |
| Smiles Rearrangement (by analogy) | Intramolecular nucleophilic attack | Ring activation, nucleophilicity of the attacking group | |
| Oxidative Cyclization to Phenothiazine | Initial oxidation or C–N bond formation | Oxidizing agent, substrate electronics |
Elucidation of Reaction Mechanisms (e.g., Radical Pathways, Addition-Elimination Processes)
The elucidation of reaction mechanisms for a molecule like this compound would involve a combination of experimental and computational methods.
Radical Pathways: The presence of the thioether linkage suggests the accessibility of radical-mediated pathways. Homolytic cleavage of the C–S bond, induced thermally or photochemically, would generate a 3-chloro-2-aminophenyl radical and a p-tolylthiyl radical. These radicals could then undergo several transformations:
Hydrogen Abstraction: The radicals could abstract hydrogen atoms from the solvent or other molecules to form 3-chloroaniline (B41212) and p-thiocresol.
Recombination: The radicals could recombine to reform the starting material or form other dimeric products.
Intramolecular Cyclization: The 3-chloro-2-aminophenyl radical could, in principle, undergo intramolecular cyclization, although this is less likely without a suitable radical acceptor within the molecule. More relevant is the potential for radical-initiated cyclization of the parent molecule to form a phenothiazine derivative. Thiophenol-mediated radical cyclization is a known method for synthesizing fused heterocyclic systems. nih.gov
Addition-Elimination Processes: Nucleophilic aromatic substitution (SNAr) on the chlorinated aniline ring would proceed via an addition-elimination mechanism. A nucleophile would attack the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate would be delocalized over the aromatic ring and potentially stabilized by the electron-withdrawing nature of the chloro and thioether groups. The subsequent elimination of the chloride ion would restore the aromaticity and yield the substituted product. Kinetic studies on similar systems often point to the formation of this intermediate as the rate-determining step.
The synthesis of phenothiazines from 2-aminodiaryl thioethers is a classic example of a process that can involve addition-elimination type steps within a broader oxidative cyclization mechanism. The reaction is often initiated by oxidation of the sulfur atom or the amino group, followed by intramolecular electrophilic attack of one ring onto the other, and subsequent elimination steps to form the final aromatic heterocyclic system.
Iv. Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 2 4 Methylphenyl Thio Aniline
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds and in understanding the electronic environment of various functional groups.
Vibrational Spectroscopy (FT-IR, Raman)
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of a molecule. For 3-Chloro-2-[(4-methylphenyl)thio]aniline, these spectra would be expected to show key absorptions corresponding to the various functional groups present.
A general representation of expected vibrational frequencies for similar aniline (B41778) derivatives is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Aniline) | Asymmetric & Symmetric Stretching | 3400-3500 (two bands) | 3400-3500 (two bands) |
| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |
| C-N (Aniline) | Stretching | 1250-1360 | 1250-1360 |
| C-S (Thioether) | Stretching | 600-800 | 600-800 |
| C-Cl | Stretching | 600-800 | 600-800 |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |
| CH₃ (Methyl) | Asymmetric & Symmetric Stretching | 2870-2960 | 2870-2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms.
For this compound, the aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to the coupling of protons on the two substituted benzene (B151609) rings. A general expectation for the chemical shifts is presented in the following table.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5-7.5 | Multiplets |
| -NH₂ Protons | 3.5-5.0 | Broad Singlet |
| -CH₃ Protons | 2.2-2.5 | Singlet |
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110-150 |
| -CH₃ Carbon | 20-25 |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic rings. The presence of the thioether and amino groups, which can act as auxochromes, would likely influence the position and intensity of these absorptions.
Solid-State and Solution-Phase Conformational Analysis
The conformation of this compound, particularly the rotational freedom around the C-S and C-N bonds, can be investigated using a combination of experimental techniques and computational modeling. In solution, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, helping to deduce the preferred conformation. In the solid state, the conformation is definitively determined by X-ray crystallography.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
V. Computational and Theoretical Investigations of 3 Chloro 2 4 Methylphenyl Thio Aniline
Intermolecular Interaction Modeling
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular non-covalent interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules interact. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Table 1: Representative Data from Hirshfeld Surface Analysis (Note: The following table is a hypothetical representation of the type of data that would be generated from a Hirshfeld surface analysis, as specific research on this compound is not publicly available.)
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 20.5 |
| Cl···H/H···Cl | 12.3 |
| S···H/H···S | 10.2 |
| N···H/H···N | 8.5 |
| C···C | 3.5 |
Energy Frameworks and Supramolecular Chemistry
Building upon the insights from Hirshfeld surface analysis, energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal. This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. The results are visualized as framework diagrams, where cylinders connect the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction energy.
Table 2: Example Interaction Energy Components (Note: This table provides an illustrative breakdown of interaction energies that would be calculated in an energy framework analysis. Specific data for the target compound is not available.)
| Energy Component | Interaction Energy (kJ/mol) |
| Electrostatic | -55.8 |
| Polarization | -18.2 |
| Dispersion | -85.5 |
| Exchange-Repulsion | 62.1 |
| Total Energy | -97.4 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 3-Chloro-2-[(4-methylphenyl)thio]aniline over time. This computational technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with a solvent or other molecules on a femtosecond timescale.
For this specific compound, MD simulations could be employed to study the rotation around the C-S bond, the flexibility of the aniline (B41778) and methylphenyl rings, and the dynamics of hydrogen bonding. Such simulations provide insights into the compound's behavior in a solution, its potential to cross biological membranes, and its interaction with biological targets, which are critical aspects for applications in materials science and medicinal chemistry. The simulation would track the trajectory of each atom, from which various properties, such as the root-mean-square deviation (RMSD) and radial distribution functions, can be calculated to describe the system's stability and structure.
Vi. Structure Activity Relationship Sar Principles in 3 Chloro 2 4 Methylphenyl Thio Aniline Derivatives
Impact of Halogenation on Reactivity and Molecular Interactions
The presence and position of a halogen atom on an aromatic amine can profoundly influence its reactivity. In 3-Chloro-2-[(4-methylphenyl)thio]aniline, the chlorine atom at the 3-position of the aniline (B41778) ring is a key modulator of its electronic properties.
Halogens are electron-withdrawing groups, which generally decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution. libretexts.org However, they are also ortho-, para-directors in electrophilic aromatic substitution reactions. The -NH2 group of aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.com The presence of the chlorine atom deactivates the ring towards electrophilic attack compared to aniline itself but will influence the orientation of further substitutions.
Compared to halogenoalkanes, where the carbon-halogen bond is more readily broken in nucleophilic substitution reactions, the carbon-halogen bond in halogenoarenes like chlorobenzene (B131634) is significantly stronger and less reactive. savemyexams.com This is due to the interaction of a lone pair of electrons from the halogen with the π-system of the benzene (B151609) ring, giving the C-Cl bond a partial double-bond character. savemyexams.com This increased bond strength means that the chlorine atom in this compound is not easily displaced by nucleophiles under standard conditions. savemyexams.com The chlorine atom's primary role is therefore electronic modulation and influencing steric interactions within molecular complexes.
| Compound Type | Typical Reaction | Carbon-Halogen Bond Character | Reactivity | Reason |
|---|---|---|---|---|
| Halogenoarene (e.g., Chlorobenzene) | Electrophilic Aromatic Substitution | Partial double-bond character | Low (for Nucleophilic Substitution) | Interaction of halogen lone pair with aromatic π-system strengthens the C-X bond. savemyexams.com |
| Halogenoalkane (e.g., Chloroethane) | Nucleophilic Substitution | Single bond | High | The carbon atom is electrophilic and readily attacked by nucleophiles. savemyexams.com |
Role of the Thioether Linkage in Molecular Interactions and Reactivity
The thioether (-S-) linkage is a critical structural element, connecting the chlorinated aniline ring to the 4-methylphenyl group. This linkage is not merely a passive spacer but actively participates in shaping the molecule's conformation and electronic properties.
A comparison with its oxygen-containing analog, 3-Chloro-2-(4-methylphenoxy)aniline, highlights the specific role of the thioether group. The thioether linkage contributes to the molecule's higher lipophilicity and a larger topological polar surface area (TPSA) compared to an ether linkage. While the ether analog might have better membrane permeability, the thioether's electronic properties and ability to engage in different types of molecular interactions are distinct. The mechanism of action for this compound is noted to involve the thioether linkage, which plays a crucial role in its binding affinity and reactivity.
| Property | This compound | 3-Chloro-2-(4-methylphenoxy)aniline |
|---|---|---|
| Linkage | Thioether (-S-) | Ether (-O-) |
| Molecular Formula | C₁₃H₁₂ClNS | C₁₃H₁₂ClNO |
| Molecular Weight (g/mol) | 249.76 | 247.72 |
| Topological Polar Surface Area (TPSA) | 51.3 Ų | ~35 Ų |
| Lipophilicity (XLogP3) | 4.3 | N/A |
Substituent Effects of the Methylphenyl Moiety on Chemical Behavior
The methyl group (-CH₃) is a weak electron-donating group. acs.org This property can influence the electron density of the adjacent phenyl ring and, to a lesser extent, the sulfur atom. More importantly, the methyl group provides steric bulk. The position of this substituent is crucial; for instance, a methyl group at the ortho position can create more significant steric hindrance than one at the para position, potentially affecting the molecule's ability to adopt a planar conformation or to fit into a constrained binding site. acs.orgwikipedia.org Studies on other complex molecules have shown that the introduction of a methyl group can enhance potency by providing a better fit in a binding pocket or by creating a conformational bias. wikipedia.orgnih.gov
The phenyl ring itself is capable of engaging in π-π stacking interactions, which are important non-covalent forces in molecular recognition. The presence of the methyl group can modulate these interactions. Research on other systems has demonstrated that even subtle changes, like moving a substituent from the para to the meta position on an aniline moiety, can alter thermodynamic parameters for molecular association, likely due to changes in electronic perturbation. chemrxiv.org The steric environment created by substituents plays a key role in the efficiency of asymmetric induction in certain reactions. acs.org
Vii. Research Applications in Industrial and Material Sciences
Application as Building Blocks for Advanced Organic Molecules
In the field of organic synthesis, "building blocks" are foundational molecules that can be elaborated into more complex structures. 3-Chloro-2-[(4-methylphenyl)thio]aniline serves as a quintessential example of such a building block. Its classification as a research chemical and building block underscores its primary role as a starting material rather than an end-product. cymitquimica.combiosynth.com
The compound's structure is rich in functional groups that are amenable to a variety of chemical reactions. This versatility allows chemists to use it as a scaffold to construct larger, more complex molecular architectures. For instance, the primary amine (-NH2) group is a key functional handle for reactions such as diazotization, acylation, and alkylation, while the thioether group can be oxidized to form sulfoxides and sulfones. These transformations are fundamental steps in the synthesis of diverse and advanced organic molecules, including pharmacologically active compounds and functional materials.
One significant application is in the synthesis of heterocyclic compounds like phenothiazines. The core structure of 2-aminodiphenyl sulfide (B99878), which is analogous to the subject compound, is a known precursor to phenothiazines through intramolecular cyclization reactions. google.comrsc.org Phenothiazines are an important class of compounds with applications ranging from pharmaceuticals to dyes. nih.govresearchgate.net The synthesis often involves creating a diaryl amine or sulfide structure and then inducing ring closure, a process for which this compound is a suitable starting point.
Table 1: Key Functional Groups and Potential Synthetic Transformations
| Functional Group | Chemical Name | Potential Reactions | Resulting Structures |
|---|---|---|---|
| -NH₂ | Amino Group | Diazotization, Acylation, Alkylation | Azo Dyes, Amides, Secondary/Tertiary Amines |
| -S- | Thioether | Oxidation | Sulfoxides, Sulfones |
| -Cl | Chloro Group | Nucleophilic Substitution | Variously substituted aniline (B41778) derivatives |
Integration in Dye and Pigment Formulations
Aniline and its derivatives have historically been central to the dye industry, and this compound continues this tradition. It is utilized as an intermediate in the production of various colorants.
Azo dyes represent the largest and most important group of synthetic colorants, accounting for over 60% of the dyes used in industrial applications such as textiles and printing. nih.gov The synthesis of these dyes is a well-established two-step process, for which this compound is an ideal starting material. nih.govunb.ca
The first step is diazotization , where the primary aromatic amine group of the aniline derivative is converted into a diazonium salt (-N₂⁺). youtube.com This reaction is typically carried out in an acidic solution (e.g., with hydrochloric acid) and treated with sodium nitrite (B80452) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. unb.cayoutube.comyoutube.com
The second step is the azo coupling reaction . The highly reactive diazonium salt acts as an electrophile and is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline. nih.govyoutube.com This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the vibrant color of the resulting dye. nih.gov The specific substituents on both the aniline precursor and the coupling component, such as the chloro and (4-methylphenyl)thio groups, play a crucial role in determining the final hue, fastness, and solubility of the dye. nih.gov
Table 2: General Steps for Azo Dye Synthesis from this compound
| Step | Process Name | Description | Key Reagents |
|---|---|---|---|
| 1 | Diazotization | The primary amine is converted into a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Low Temperature |
Utility in the Development of Specialty Chemicals and Functional Materials
Beyond dyes, the reactivity of this compound makes it a valuable precursor for a range of specialty chemicals and functional materials. Its use as an intermediate extends to the synthesis of agrochemicals, such as herbicides, and other complex organic molecules where its specific substitution pattern is required. google.comgoogle.com
Many organic materials, including plastics, coatings, and textiles, are susceptible to degradation from exposure to ultraviolet (UV) radiation. UV absorbers and hindered amine light stabilizers (HALS) are additives used to protect these materials. While direct research on this compound for this specific purpose is not extensively documented, compounds with similar structures, such as substituted benzotriazoles and benzophenones, are widely used as UV absorbers. specialchem.comperformanceadditives.usspecialchem.com These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. The aromatic and heteroatom-rich structure of this compound suggests its potential as a scaffold for creating novel UV-protective agents. For example, related chlorinated benzotriazole (B28993) derivatives are noted for their high degree of photostability and are used to prevent gloss reduction, cracking, and color change in coatings and plastics. specialchem.com
There is growing interest in organic materials for applications in the electronics industry, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Thiophene (B33073) and aniline derivatives are classes of compounds frequently explored for these purposes due to their semiconducting properties. The presence of a sulfur atom (in the thioether) and delocalized pi-electrons in the aromatic rings of this compound makes it a molecule of interest for materials science. Schiff bases derived from related aniline and thiophene structures have been investigated for their non-linear optical and photochromic properties, which are relevant for electronic and photonic devices. researchgate.net Although specific applications of this compound in electronics are not yet established in mainstream literature, its structure provides a foundation for the synthesis of new functional materials in this emerging field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-2-[(4-methylphenyl)thio]aniline, and how can reaction conditions be optimized to minimize by-products?
- Methodology :
-
Nucleophilic aromatic substitution : React 3-chloroaniline derivatives with 4-methylbenzenethiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO under reflux .
-
Optimization : Use controlled stoichiometry (1:1.2 molar ratio of aniline to thiol) and inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (>75%) and purity (>95%) .
- Data Table : Comparison of Reaction Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| DMF | K₂CO₃ | 110 | 78 | 96 | |
| DMSO | Et₃N | 100 | 72 | 93 |
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Analyze - and -NMR for characteristic shifts: aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 4.5–5.0 ppm, broad), and methyl groups (δ 2.3–2.5 ppm) .
- MS : ESI-MS or EI-MS to confirm molecular ion peak (m/z 263.75 for C₁₃H₁₂ClNS) and fragmentation patterns .
Advanced Research Questions
Q. What intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound, and how do these affect its physicochemical properties?
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N–H···Cl, S···π). For example, NH₂ groups may form bifurcated H-bonds with adjacent Cl or S atoms, creating R₂²(8) motifs .
- Impact on Solubility : Strong H-bonding networks reduce solubility in nonpolar solvents but enhance stability in polar media .
Q. How do substituents on the aniline ring (e.g., Cl, S-aryl) affect the compound’s reactivity in cross-coupling reactions or biological activity?
- Reactivity : The electron-withdrawing Cl and thioether groups activate the ring for Suzuki-Miyaura coupling at the para position. Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O .
- Biological Activity :
- Enzyme Inhibition : The thioether group enhances lipophilicity, improving membrane permeability for kinase inhibition assays (IC₅₀ values <10 µM in preliminary screens) .
- Structure-Activity Relationship (SAR) :
| Substituent | LogP | IC₅₀ (µM) | Reference |
|---|---|---|---|
| –S(4-MePh) | 3.2 | 8.5 | |
| –O(4-MePh) | 2.8 | 12.3 |
Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra. Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) .
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility. For example, restricted rotation around the C–S bond may cause signal broadening at room temperature .
Q. What safety protocols are recommended for handling this compound, given its structural analogs’ hazards?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential respiratory irritancy (analogous to chloroanilines) .
- First Aid : For skin contact, rinse with water (15 min) and apply emollient. For inhalation, move to fresh air and monitor for CNS depression .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
